

A Comparative Guide to CH1055 for Targeted Imaging

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Compound of Interest

Compound Name: CH1055

Cat. No.: B12422057

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **CH1055**, a near-infrared II (NIR-II) fluorescent dye, with the clinically approved near-infrared I (NIR-I) dye, Indocyanine Green (ICG), for targeted imaging applications. The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate imaging agent for their specific needs.

At a Glance: CH1055 vs. ICG for Targeted Imaging

Feature	CH1055	Indocyanine Green (ICG)
Imaging Window	Near-Infrared II (NIR-II; 1000-1700 nm)	Near-Infrared I (NIR-I; 700-900 nm)
Tissue Penetration	Deeper penetration due to reduced light scattering and absorption	Shallower penetration compared to NIR-II
Signal-to-Background Ratio	Generally higher, leading to clearer images	Lower, can be affected by tissue autofluorescence
Quantum Yield (in water)	~0.3% ^[1]	~2.9% ^[2]
Molar Extinction Coefficient (at peak)	Not explicitly stated for CH1055, but D-A-D dyes typically have high coefficients.	~223,000 M ⁻¹ cm ⁻¹ ^[3]
Excretion Pathway	Rapid renal (kidney) clearance ^[4]	Hepatic (liver) clearance
Targeting Strategy	Covalent conjugation to antibodies, affibodies, peptides, etc.	Covalent or non-covalent association with antibodies, nanoparticles, etc.

Performance in Targeted Tumor Imaging

A key application of fluorescent dyes in research and clinical settings is the targeted imaging of tumors to enhance surgical resection and diagnostic accuracy. Here, we compare the performance of a **CH1055**-Affibody conjugate targeting Epidermal Growth Factor Receptor (EGFR) with ICG-based targeted imaging strategies.

CH1055-Affibody for EGFR-Positive Tumor Imaging

In a study utilizing a **CH1055**-anti-EGFR Affibody conjugate, researchers observed significant and specific accumulation in EGFR-expressing squamous cell carcinoma (SAS) tumors in mice.^{[5][6]} The NIR-II imaging modality allowed for clear tumor delineation with a high tumor-to-normal tissue (T/NT) ratio.

Quantitative Analysis of Tumor-to-Normal Tissue Ratio (T/NT)

Time Post-Injection	CH1055-Affibody T/NT Ratio (Targeted)	CH1055-Affibody T/NT Ratio (Blocked)
1 hour	~3.5	~1.5
2 hours	~4.5	~1.5
4 hours	~5.0	~1.5
6 hours	~5.5	~1.5

Data extracted from a study by Antaris et al. and presented in a simplified format. The "Blocked" group received an excess of non-labeled Affibody to demonstrate targeting specificity.[5]

The T/NT ratio for the targeted **CH1055**-Affibody conjugate reached approximately 5.5 at 6 hours post-injection, significantly outperforming the blocked control group and demonstrating the specificity of the probe.[5] This high contrast enabled precise image-guided tumor removal. [5][6]

ICG for Tumor Imaging

ICG's application in targeted tumor imaging often relies on the enhanced permeability and retention (EPR) effect in tumors or conjugation to targeting ligands. While direct comparative data for an ICG-Affibody targeting EGFR is not readily available, studies on ICG-antibody conjugates and passive accumulation provide some benchmarks. For instance, in studies of non-targeted ICG accumulation in tumors, tumor-to-background ratios (TBR) have been reported to be in the range of 2-4, depending on the tumor model and imaging parameters.[7] [8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for targeted imaging using **CH1055** and ICG conjugates.

Protocol 1: In Vivo NIR-II Imaging with CH1055-Antibody Conjugate

Objective: To visualize and quantify the targeting of a **CH1055**-antibody conjugate to a subcutaneous tumor model in mice.

Materials:

- **CH1055**-NHS ester
- Targeting antibody (e.g., anti-EGFR)
- Phosphate-buffered saline (PBS), pH 8.5
- Size-exclusion chromatography column (e.g., PD-10)
- Tumor-bearing mice (e.g., nude mice with xenograft tumors)
- NIR-II imaging system with an 808 nm laser and appropriate long-pass filters (>1000 nm)

Procedure:

- Conjugation:
 1. Dissolve the antibody in PBS (pH 8.5) at a concentration of 1-5 mg/mL.
 2. Dissolve **CH1055**-NHS ester in DMSO to a stock concentration of 10 mM.
 3. Add the **CH1055**-NHS ester solution to the antibody solution at a molar ratio of 5:1 to 10:1 (dye:antibody).
 4. Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
 5. Purify the conjugate using a size-exclusion chromatography column to remove unconjugated dye.
 6. Characterize the conjugate by measuring the absorbance at 280 nm (for protein) and the peak absorbance of **CH1055** to determine the degree of labeling.
- In Vivo Imaging:

1. Anesthetize the tumor-bearing mouse.
2. Acquire a pre-injection (baseline) NIR-II image.
3. Intravenously inject 100-200 μ L of the **CH1055**-antibody conjugate solution (typically 1-5 mg/kg body weight).
4. Acquire NIR-II images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
5. For quantitative analysis, draw regions of interest (ROIs) over the tumor and an area of normal tissue (e.g., muscle) to calculate the T/NT ratio.

Protocol 2: In Vivo NIR-I Imaging with ICG-Antibody Conjugate

Objective: To visualize and quantify the targeting of an ICG-antibody conjugate to a subcutaneous tumor model in mice.

Materials:

- ICG-sulfo-OSu (NHS ester)
- Targeting antibody
- Phosphate-buffered saline (PBS), pH 8.5
- Size-exclusion chromatography column (e.g., PD-10)
- Tumor-bearing mice
- NIR-I imaging system with an excitation source around 780 nm and an emission filter around 830 nm

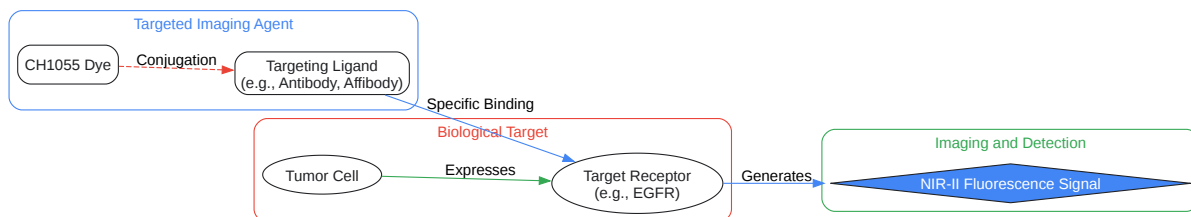
Procedure:

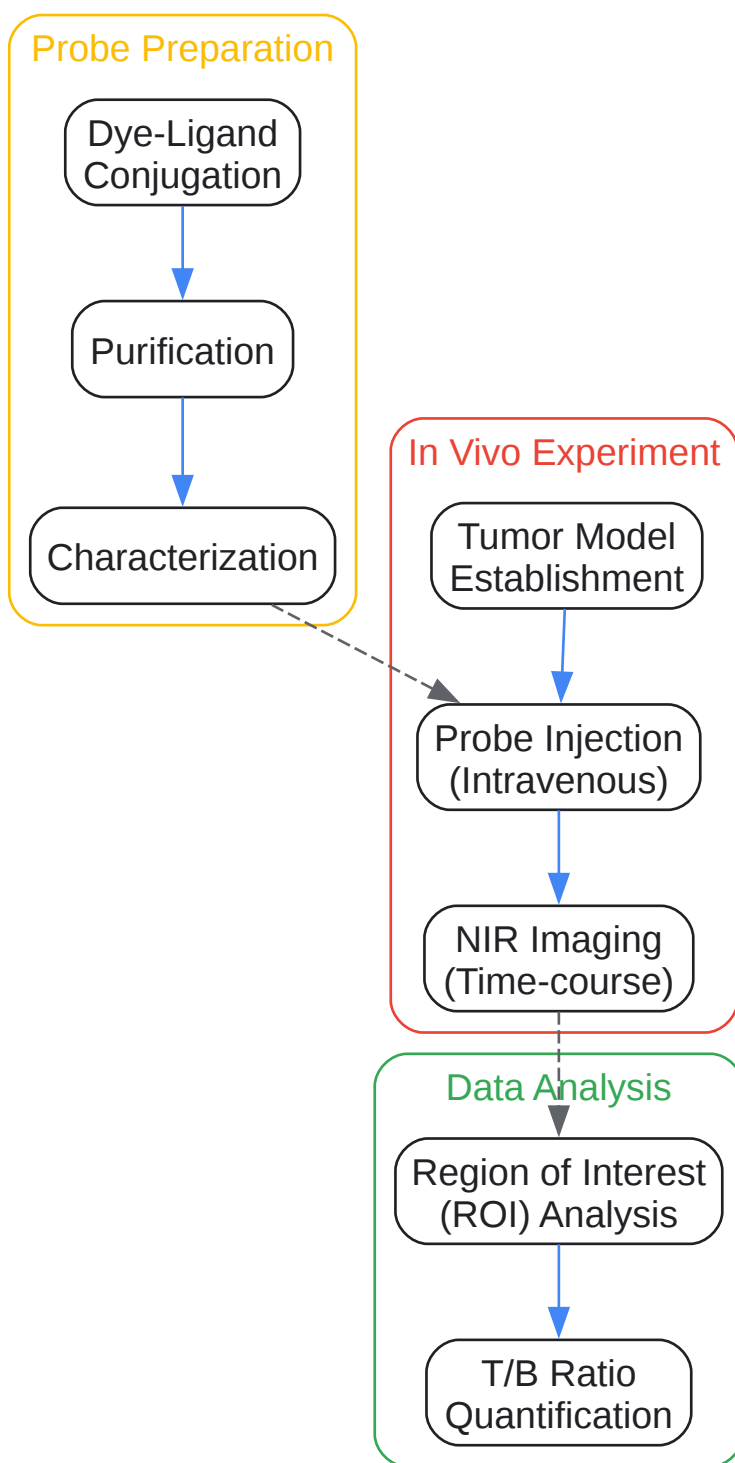
- Conjugation:

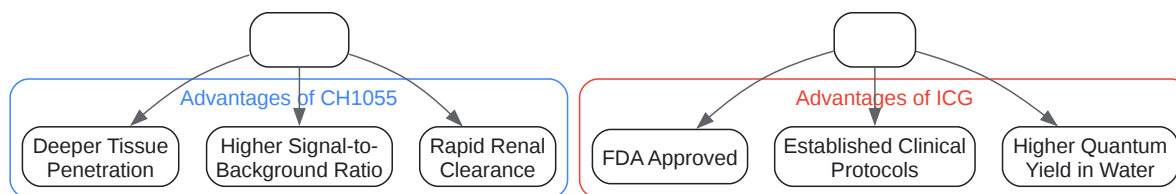
1. Follow a similar conjugation and purification procedure as described for **CH1055**, being mindful that ICG conjugates can be prone to aggregation.^{[9][10]} Careful optimization of the dye-to-antibody ratio is recommended.^{[9][10]}
- In Vivo Imaging:
 1. Anesthetize the tumor-bearing mouse.
 2. Acquire a pre-injection baseline image.
 3. Intravenously inject the ICG-antibody conjugate (typically 0.1-1 mg/kg body weight).
 4. Acquire NIR-I images at desired time points post-injection. Due to the faster clearance and different biodistribution of ICG, earlier time points (e.g., 30 minutes, 1, 2, 4, and 24 hours) are often imaged.
 5. Quantify the tumor-to-background ratio by drawing ROIs on the tumor and adjacent normal tissue.

Visualizing the Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.







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